![molecular formula C18H18FNO2S B569514 1-Cyclopropyl-2-(2-fluorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yloxy)ethanone CAS No. 1544531-41-0](/img/structure/B569514.png)

1-Cyclopropyl-2-(2-fluorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yloxy)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

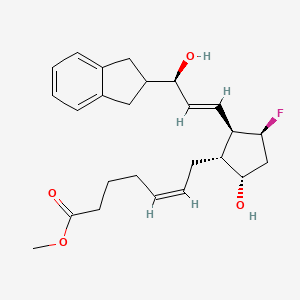

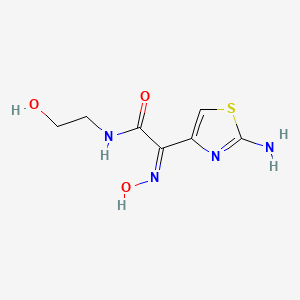

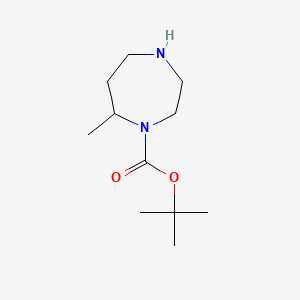

1-Cyclopropyl-2-(2-fluorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yloxy)ethanone, also known as 1-Cyclopropyl-2-(2-fluorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yloxy)ethanone, is a useful research compound. Its molecular formula is C18H18FNO2S and its molecular weight is 331.405. The purity is usually 95%.

BenchChem offers high-quality 1-Cyclopropyl-2-(2-fluorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yloxy)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-2-(2-fluorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yloxy)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biotransformation and Metabolism

Prasugrel undergoes biotransformation to its active metabolite, R-138727, through ester bond hydrolysis forming the thiolactone R-95913, followed by cytochrome P450–mediated metabolism. The human carboxylesterases, hCE1 and hCE2, are significantly involved in converting Prasugrel to R-95913, explaining the rapid appearance of R-138727 in human plasma and prasugrel's fast action onset (Williams et al., 2008).

Metabolic Pathways

The metabolic transformation of Prasugrel to its active metabolite involves rapid deesterification to R-95913, followed by cytochrome P450 (P450)-mediated formation of R-138727. Identification of the P450s responsible for the active metabolite's formation highlighted the significant roles of CYP3A4 and CYP2B6 among others, providing insights into the drug's metabolic pathways and potential drug interactions (Rehmel et al., 2006).

Intestinal Contribution to Metabolite Formation

Research demonstrates that the intestine significantly contributes to the formation of Prasugrel's active metabolite, R-138727, comparable to the liver's contribution. This finding underscores the importance of both hepatic and intestinal metabolism in the drug's bioactivation process, offering a comprehensive understanding of its pharmacokinetics (Hagihara et al., 2011).

Synthesis and Characterization of Degradation Products

The degradation of Prasugrel under various conditions was extensively studied, identifying and characterizing multiple degradation products. This research provides valuable information for understanding the drug's stability and developing appropriate pharmaceutical formulations (Housheh et al., 2017).

Innovative Synthesis Approaches

The development of new synthesis methods for pyrido fused systems, including thieno[3,2-b]pyridines, demonstrates the compound's structural versatility and relevance in creating diverse chemical entities for further pharmaceutical exploration (Almansa et al., 2008).

Propriétés

IUPAC Name |

1-cyclopropyl-2-(2-fluorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yloxy)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2S/c19-14-4-2-1-3-13(14)18(17(21)11-5-6-11)22-16-9-12-10-20-8-7-15(12)23-16/h1-4,9,11,18,20H,5-8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXXSPITDPWCSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(C2=CC=CC=C2F)OC3=CC4=C(S3)CCNC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1S)-cyclohex-2-en-1-yl]ethanone](/img/structure/B569438.png)

![(S)-1-Boc-2-Methyl-[1,4]diazepane](/img/structure/B569454.png)